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Compound of Interest

Compound Name:
4-Bromo-2,8-

bis(trifluoromethyl)quinoline

Cat. No.: B1274484 Get Quote

Technical Guide: 4-Bromo-2,8-
bis(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,8-
bis(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and materials

science. The document details its chemical structure, physicochemical properties, synthesis

protocols, and reactivity, with a focus on its application in cross-coupling reactions. This guide

is intended to serve as a foundational resource for professionals engaged in drug discovery

and organic synthesis, offering detailed experimental procedures and workflow visualizations to

facilitate its use as a versatile chemical building block.

Core Compound Identification and Properties
4-Bromo-2,8-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted

quinoline derivative. The presence of two electron-withdrawing trifluoromethyl groups and a

bromine atom makes it a valuable and highly reactive intermediate for the synthesis of complex

organic molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal

chemistry, appearing in numerous approved drugs with a wide range of biological activities,

including anticancer and antimalarial agents.[3][4][5]

Structure:
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The chemical structure consists of a quinoline core substituted with a bromine atom at the 4-

position and trifluoromethyl (CF3) groups at the 2- and 8-positions.

Table 1: Physicochemical and Identification Data

Property Value Reference(s)

CAS Number 35853-45-3 [6]

Molecular Formula C₁₁H₄BrF₆N [6]

Molecular Weight 344.05 g/mol [6]

Appearance
Off-white to yellow crystalline

powder
[6]

Melting Point 60 °C [6]

Boiling Point
281.6 °C at 760 mmHg

(Predicted)
[6]

Density 1.7 g/cm³ (Predicted) [6]

SMILES
C1=CC2=C(C(=C1)C(F)

(F)F)N=C(C=C2Br)C(F)(F)F
[7]

InChIKey
DXALAFAFIXJDOS-

UHFFFAOYSA-N
[7]

Synthesis Protocol
The synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline can be achieved through a multi-

step process starting from commercially available precursors. A common strategy involves the

cyclization of an appropriate aniline derivative followed by halogenation. The following protocol

is adapted from established methods for synthesizing related trifluoromethyl-substituted

quinolines.[6][8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Intermediate)

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser under a nitrogen atmosphere, combine 2-(Trifluoromethyl)aniline (1 equivalent)
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and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[8]

Cyclization: Add polyphosphoric acid (approx. 10 parts by weight) to the mixture. Heat the

reaction mixture to 120-150 °C and stir vigorously for 3 hours.[8] Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker

containing crushed ice with vigorous stirring. A precipitate will form.[8]

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold

distilled water. The resulting solid is 2,8-bis(trifluoromethyl)-4-quinolinol, which can be dried

and used in the next step without further purification.[8]

Experimental Protocol: Bromination to Yield 4-Bromo-2,8-bis(trifluoromethyl)quinoline

Reaction Setup: In a sealed reaction vessel suitable for high temperatures, place the

synthesized 2,8-bis(trifluoromethyl)-4-quinolinol (1 equivalent).

Bromination: Add phosphoryl bromide (POBr₃, approx. 1.1-1.5 equivalents).

Reaction Conditions: Heat the mixture to 150 °C for 2-3 hours.[6]

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water

and neutralized with a suitable base (e.g., aqueous NaHCO₃ solution). The crude product is

then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure. The final product can be purified by column chromatography on

silica gel to yield 4-Bromo-2,8-bis(trifluoromethyl)quinoline.

Applications in Drug Discovery: Cross-Coupling
Reactions
The bromine atom at the C4-position of the quinoline ring serves as a versatile synthetic handle

for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon

bonds, widely employed in the pharmaceutical industry.[9][10]
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Suzuki-Miyaura Cross-Coupling Workflow
The diagram below illustrates the typical workflow for a Suzuki-Miyaura cross-coupling

reaction, a key application for this compound in synthesizing more complex, biologically active

molecules.
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-
2,8-bis(trifluoromethyl)quinoline with phenylboronic acid.

Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-2,8-
bis(trifluoromethyl)quinoline (1 mmol, 1 equivalent), phenylboronic acid (1.2 mmol, 1.2

equivalents), and potassium carbonate (K₂CO₃, 3 mmol, 3 equivalents).[11]

Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂,

0.02 mmol, 2 mol%). In some cases, a phosphine ligand such as triphenylphosphine (PPh₃)

or SPhos may be required to facilitate the reaction.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add

degassed solvents, typically a mixture such as dioxane and water (e.g., 4:1 ratio, 5 mL).[11]
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Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's

progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and

extract with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the

desired 4-phenyl-2,8-bis(trifluoromethyl)quinoline.

Logical Pathway: From Intermediate to Potential
Drug Candidate
The utility of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in drug discovery lies in its role as a

scaffold for rapidly generating a library of novel compounds. The trifluoromethyl groups often

enhance metabolic stability and binding affinity, while the C4-position allows for systematic

exploration of the structure-activity relationship (SAR).[1]
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Caption: Logical flow from chemical intermediate to a drug candidate.
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Safety Information
Handle 4-Bromo-2,8-bis(trifluoromethyl)quinoline with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated

fume hood. Based on aggregated GHS information, this compound may cause skin irritation.[6]

Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS)

for complete handling and disposal information.

Conclusion
4-Bromo-2,8-bis(trifluoromethyl)quinoline is a highly functionalized building block with

significant potential in the synthesis of novel chemical entities for pharmaceutical and materials

science applications. Its trifluoromethyl groups provide desirable electronic and metabolic

properties, while the C4-bromo substituent offers a reliable point for diversification via modern

cross-coupling chemistry. The protocols and workflows detailed in this guide provide a practical

framework for researchers to effectively utilize this valuable intermediate in their discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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